6-methylhept-5-enoic acid

Description

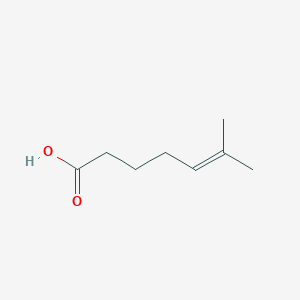

6-Methylhept-5-enoic acid is a branched unsaturated carboxylic acid characterized by a seven-carbon chain with a methyl group at position 6 and a double bond at position 5. It serves as a critical structural component in several bioactive compounds, particularly in fusidic acid derivatives and triterpenoids. Notably, its (2R)-configured stereoisomer is frequently incorporated into complex steroidal or triterpenoid frameworks, enhancing pharmacological properties such as antimicrobial and anti-inflammatory activities .

Properties

IUPAC Name |

6-methylhept-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7(2)5-3-4-6-8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVOOEFFLMGPDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415233 | |

| Record name | 5-Heptenoic acid, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24286-45-1 | |

| Record name | 5-Heptenoic acid, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylhept-5-enoic acid can be synthesized through several methods. One common approach involves the oxidation of 6-methylhept-5-en-2-one using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize yield .

Chemical Reactions Analysis

Oxidation Reactions

The double bond in 6-methylhept-5-enoic acid can be oxidized using various reagents.

-

Ozonolysis : Treatment with ozone (O3) followed by a reductive workup cleaves the double bond, yielding aldehydes or ketones.

-

Dihydroxylation : Using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4), the double bond can be converted into a diol (a compound with two hydroxyl groups).

-

Epoxidation : Reaction with a peroxyacid (e.g., m-CPBA) forms an epoxide.

Reduction Reactions

Both the carboxylic acid and the alkene can be reduced.

-

Reduction of Carboxylic Acid : Using strong reducing agents such as lithium aluminum hydride (LiAlH4), the carboxylic acid can be reduced to a primary alcohol. Sodium borohydride (NaBH4) is typically not strong enough to reduce carboxylic acids but can reduce aldehydes or ketones that might be formed during other reactions.

-

Hydrogenation of Alkene : The double bond can be hydrogenated to a single bond using hydrogen gas (H2) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This transforms the alkene into an alkane.

Substitution Reactions

The carboxylic acid group can undergo nucleophilic substitution reactions.

-

Esterification : Reacting with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid, H2SO4) leads to the formation of an ester.

-

Amide Formation : The carboxylic acid can react with an amine to form an amide. This typically requires activation of the carboxylic acid with a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Isomerization

The double bond in this compound can undergo isomerization, where the cis/trans (E/Z) configuration around the double bond can be interconverted under certain conditions, such as exposure to light or acid catalysts.

Table of Chemical Reactions

| Reaction Type | Reagents and Conditions | Major Products |

|---|---|---|

| Oxidation | Ozone (O3) | Aldehydes, Ketones |

| Potassium permanganate (KMnO4) | Diols | |

| Peroxyacid (e.g., m-CPBA) | Epoxides | |

| Reduction | Lithium aluminum hydride (LiAlH4) | Primary Alcohol |

| H2, Pd/C | Saturated Alkane | |

| Substitution | Alcohol, Acid Catalyst (H2SO4) | Ester |

| Amine, Coupling Reagent (DCC, EDC) | Amide | |

| Isomerization | Light or Acid Catalysts | Cis/Trans Isomers |

Biological Activity and Interactions

This compound and its derivatives exhibit biological activities, making them relevant in medicinal chemistry. Studies have shown that some derivatives possess antimicrobial properties. They can also act as enzyme inhibitors or activators, influencing biochemical pathways. For example, fusidic acid, a related compound, is a translation inhibitor active against S. aureus .

Environmental Occurrence

6-Methylhept-5-en-2-one, a related compound, has been detected in oceanic and continental air samples, tropospheric samples in urban, suburban, and forest areas, beef, chicken meat, and waters of lakes and rivers as a result of biotransformation processes in phytoplankton species .

Scientific Research Applications

6-Methylhept-5-enoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methylhept-5-enoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The double bond and methyl group can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Features

Fusidic Acid Derivatives

- Example: Fusidic acid (FA) and its derivatives (FA-7, FA-8, FA-16) feature a 6-methylhept-5-enoic acid moiety attached to a cyclopenta[a]phenanthrene core. The IUPAC name of FA includes a 16-acetoxy group and hydroxyl substitutions at positions 3 and 11, contributing to its antibiotic activity .

- Key Structure :

Beta-Elemolic Acid

- Structure: A pentacyclic triterpenoid with a this compound group. Its IUPAC name includes a pentamethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecene system .

- Molecular Formula : C₃₀H₄₆O₄

Triterpenoic Acids in Traditional Medicine

- Examples: PC-6: (2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl...]-6-methylhept-5-enoic acid (OB: 30.93, DL: 0.81) . Pinicolic Acid E: Features a 5-oxotetracyclo system with a this compound chain .

Table 1: Structural Comparison

Table 2: Pharmacological Profiles

Physicochemical Properties

Biological Activity

6-Methylhept-5-enoic acid is a medium-chain fatty acid with significant biological activities. This compound has garnered attention due to its potential applications in various fields, including pharmacology, agriculture, and food science. Understanding its biological activity is crucial for harnessing its benefits.

Chemical Structure and Properties

This compound, with the molecular formula , features a double bond and a methyl group that contribute to its unique properties. This structure allows it to interact with biological systems effectively.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for use in food preservation and as a natural antimicrobial agent. A study highlighted its effectiveness against pathogenic strains, suggesting potential applications in clinical settings and agriculture .

2. Inhibition of Metabolic Functions

In studies involving aquatic bacteria, this compound acted as a noncompetitive inhibitor of glucose uptake, affecting metabolic functions significantly. This property suggests its potential role in regulating microbial populations in aquatic environments .

3. Flavoring Agent and Sensory Properties

The compound is also noted for its sensory characteristics, contributing to the flavor profiles of certain foods and beverages. Its presence in body odor samples indicates a role in interpersonal communication and social interactions, particularly during developmental stages .

Case Studies

Case Study 1: Antimicrobial Efficacy

In an experiment evaluating the antimicrobial properties of various fatty acids, this compound was tested against common foodborne pathogens. Results demonstrated significant inhibition zones, particularly against Escherichia coli and Staphylococcus aureus, highlighting its potential as a natural preservative .

Case Study 2: Impact on Aquatic Ecosystems

A study investigating the effects of various compounds on aquatic bacteria found that this compound significantly reduced glucose uptake in specific bacterial strains. This suggests that it could be used to control harmful bacterial populations in freshwater ecosystems .

Pharmacological Insights

Recent computational studies have explored the binding affinities of this compound with various biological targets. These studies indicate that the compound may interact with key receptors involved in metabolic processes, potentially influencing pathways related to inflammation and immune response .

Comparative Analysis

| Property | This compound | Other Fatty Acids |

|---|---|---|

| Antimicrobial Activity | Yes | Varies (e.g., Oleic Acid: Yes) |

| Inhibition of Glucose Uptake | Yes | Limited (e.g., Palmitic Acid: No) |

| Flavoring Agent | Yes | Common (e.g., Butyric Acid: Yes) |

| Binding Affinity | Moderate | Varies widely |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 6-methylhept-5-enoic acid in laboratory settings?

- Methodology : Synthesis typically involves ester hydrolysis or modified Wittig reactions. For example, the compound is synthesized via hydrolysis of its methyl ester derivative under acidic conditions (HCl/H2O) . Characterization requires NMR (¹H/¹³C) and GC-MS to confirm the double bond position (C5) and methyl branching (C6) .

- Key Considerations : Ensure purity by monitoring reaction intermediates via TLC and HPLC. Contradictions in reported yields (e.g., 60–85%) may arise from solvent polarity or catalyst selection .

Q. How is this compound characterized to distinguish it from structural isomers?

- Methodology : Use IR spectroscopy to identify carboxylic acid O-H stretching (~2500–3300 cm⁻¹) and C=C stretching (~1640 cm⁻¹). High-resolution mass spectrometry (HRMS) differentiates isomers by exact mass (<0.001 Da precision) .

- Data Analysis : Compare retention indices in GC with reference standards. Discrepancies in boiling points (e.g., 606.9°C vs. literature values) may indicate impurities or isomer coexistence .

Advanced Research Questions

Q. How does the position of the double bond (C5) in this compound influence its reactivity in catalytic hydrogenation?

- Experimental Design : Conduct hydrogenation experiments using Pd/C or PtO2 under varying pressures (1–5 atm). Monitor regioselectivity via <sup>1</sup>H NMR to assess hydrogen addition patterns.

- Contradiction Resolution : Conflicting reports on stereochemical outcomes (cis vs. trans addition) may stem from solvent effects (e.g., polar protic vs. aprotic) or catalyst poisoning .

Q. What are the challenges in studying the thermodynamic stability of this compound under varying pH conditions?

- Methodology : Perform stability assays using UV-Vis spectroscopy (200–400 nm) to track degradation kinetics. Use Arrhenius plots to calculate activation energy (Ea) at pH 2–12 .

- Data Interpretation : Contradictions in solubility data (e.g., 1.1×10⁻⁵ g/L at 25°C vs. higher values) may arise from aggregation phenomena or ionic strength effects .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Approach : Apply density functional theory (DFT) to calculate electron distribution and molecular electrostatic potential (MEP) surfaces. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

- Limitations : Discrepancies between predicted and experimental IC50 values may reflect solvation effects or protein-ligand dynamics not captured in static models .

Data and Reproducibility

Q. How should researchers address inconsistencies in reported physicochemical properties (e.g., melting points >300°C vs. lower values)?

- Best Practices :

- Replicate experiments using identical instrumentation (e.g., DSC for melting point determination).

- Cross-validate purity via elemental analysis and X-ray crystallography .

- Document environmental controls (humidity, heating rate) to minimize variability .

Q. What statistical methods are recommended for analyzing dose-response relationships in studies involving this compound?

- Guidelines :

- Use nonlinear regression (e.g., Hill equation) to model EC50/IC50.

- Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups.

- Report confidence intervals (95%) and effect sizes to contextualize significance .

Ethical and Methodological Standards

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

- Requirements :

- Publish full experimental details (e.g., solvent grades, reaction times) in supplementary materials.

- Share raw spectral data (NMR, MS) in open-access repositories .

- Adhere to IUPAC nomenclature to avoid ambiguity in structural descriptions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.